REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:6]=[C:5]([Br:7])[S:4][C:3]=1[C:8]([O:10]C)=O.[OH-].[Na+].Cl.[Cl-].[NH4+].C([N:19](CC)CC)C.ON1C2C=CC=CC=2N=N1.Cl.C(N=C=NCCCN(C)C)C.C([O-])(O)=O.[Na+]>CN(C=O)C.O.CO>[NH2:1][C:2]1[CH:6]=[C:5]([Br:7])[S:4][C:3]=1[C:8]([NH2:19])=[O:10] |f:1.2,4.5,8.9,10.11|
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Name
|
|
Quantity
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5.67 g
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Type
|
reactant
|
Smiles
|
NC1=C(SC(=C1)Br)C(=O)OC
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Name
|
|
Quantity
|
2.94 g
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Type
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reactant
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Smiles
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[OH-].[Na+]
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Name
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|
Quantity
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25 mL
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Type
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solvent
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Smiles
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O
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Name
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|
Quantity
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100 mL
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Type
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solvent
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Smiles
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CO
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Name
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Quantity
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8.17 mL
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Type
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reactant
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Smiles
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Cl
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Name
|
|
Quantity
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26.3 g
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Type
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reactant
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Smiles
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[Cl-].[NH4+]
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Name
|
|
Quantity
|
49.7 g
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Type
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reactant
|
Smiles
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C(C)N(CC)CC
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Name
|
|
Quantity
|
230 mL
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Type
|
solvent
|
Smiles
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CN(C)C=O
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Name
|
|
Quantity
|
19.9 g
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Type
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reactant
|
Smiles
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ON1N=NC2=C1C=CC=C2
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Name
|
|
Quantity
|
28.2 g
|
Type
|
reactant
|
Smiles
|
Cl.C(C)N=C=NCCCN(C)C
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Name
|
|
Quantity
|
700 mL
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Type
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reactant
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Smiles
|
C(=O)(O)[O-].[Na+]
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Control Type
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UNSPECIFIED
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Setpoint
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70 °C
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Type
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CUSTOM
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Details
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was stirred at 70° C. overnight
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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After cooling to 0° C.
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Type
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CONCENTRATION
|
Details
|
This mixture was concentrated under reduced pressure
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Type
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CUSTOM
|
Details
|
to give a yellow solid
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Type
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CUSTOM
|
Details
|
Co-evaporation
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Type
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CUSTOM
|
Details
|
the resulting solid was dried under reduced pressure well
|
Type
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STIRRING
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Details
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After stirred at room temperature for 5 min
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Duration
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5 min
|
Type
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WAIT
|
Details
|
The stirring was continued for 2 days
|
Duration
|
2 d
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Type
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EXTRACTION
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Details
|
extracted with EtOAc (700 mL)
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Type
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WASH
|
Details
|
the extract was washed with saturated aqueous NaHCO3
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
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Type
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FILTRATION
|
Details
|
filtered
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Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residual brown oil was purified by column chromatography (Purif, silica gel, hexane to EtOAc)
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(SC(=C1)Br)C(=O)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.05 g | |
YIELD: PERCENTYIELD | 75% | |
YIELD: CALCULATEDPERCENTYIELD | 76.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |